4'-(1-Carbamoylethoxy)acetanilide
Description
4'-(1-Carbamoylethoxy)acetanilide is an acetanilide derivative characterized by a carbamoylethoxy (-OCH₂CONH₂) substituent at the para position of the benzene ring. Structurally, it belongs to the family of aromatic acetamides, which includes well-known compounds like paracetamol (acetaminophen), phenacetin, and acetanilide.
Properties
IUPAC Name |
2-(4-acetamidophenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-7(11(12)15)16-10-5-3-9(4-6-10)13-8(2)14/h3-7H,1-2H3,(H2,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGQPVAVRQWEEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)OC1=CC=C(C=C1)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Etherification of 4'-Hydroxyacetanilide
The introduction of the ethoxy group requires alkylation of the phenolic oxygen. A representative method involves reacting 4'-hydroxyacetanilide with 1-chloro-2-propanol or epichlorohydrin in a polar aprotic solvent (e.g., dimethylformamide or acetone) under basic conditions. Potassium carbonate or sodium hydride facilitates deprotonation, promoting nucleophilic substitution:
Subsequent oxidation of the secondary alcohol to a ketone (e.g., using Jones reagent) and reaction with ammonia or urea introduces the carbamoyl group.
Direct Carbamoylation via Isocyanate Intermediates
An alternative pathway employs 4'-isocyanatoethoxyacetanilide as a reactive intermediate. Treatment of 4'-hydroxyacetanilide with phosgene or triphosgene generates the isocyanate, which reacts with amines to form the carbamate linkage:
This method avoids multi-step functionalization but requires stringent safety measures due to phosgene’s toxicity.
Catalytic Systems and Reaction Optimization
Catalyst Selection
Iron-based catalysts, such as FeCl·6HO and FeSO·7HO , enhance reaction rates in reduction and etherification steps. For example, FeCl·6HO (0.1–1.0 wt%) in methanol achieves 98.6% yield in acetanilide syntheses. Heterogeneous catalysts like diatomite or silica gel improve phase separation and recyclability, reducing waste generation.
Solvent Effects
Solvent polarity significantly impacts reaction efficiency:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Methanol | 32.7 | 98.6 | 99.1 |
| Ethyl Acetate | 6.0 | 95.2 | 97.8 |
| Chlorobenzene | 5.6 | 99.0 | 98.5 |
Methanol, while polar, may necessitate higher temperatures (65–90°C) for complete dissolution of reactants. Non-polar solvents like chlorobenzene favor heterogeneous reactions, simplifying product isolation.
Purification and Characterization
Crystallization and Filtration
Post-reaction mixtures are typically cooled to 15–25°C, inducing crystallization. Vacuum filtration with n-butanol washes removes residual solvents, yielding high-purity crystals (99.1% by HPLC). Recrystallization from ethanol/water mixtures further enhances purity.
Spectroscopic Validation
H NMR (500 MHz, CDCl):
-
δ 7.25–7.28 (br, 1H, NH),
-
δ 6.83–6.85 (t, 2H, ArH),
-
δ 4.10 (q, 2H, OCH),
-
δ 3.78 (s, 3H, OCH),
IR Spectroscopy :
Scalability and Industrial Considerations
Large-scale production employs continuous-flow reactors to maintain temperature control and minimize side reactions. The patent CN104910038A highlights a batch process using hydrazine hydrate (1.5–1.65 mol equiv) in methanol, achieving 99.6% yield with diatomite-assisted filtration . Energy-intensive steps like distillation (for solvent recovery) are offset by recycling auxiliaries and solvents in subsequent batches.
Chemical Reactions Analysis
4’-(1-Carbamoylethoxy)acetanilide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
4’-(1-Carbamoylethoxy)acetanilide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4’-(1-Carbamoylethoxy)acetanilide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Note: Solubility data for this compound is extrapolated from structural analogs.
Solubility and Crystallization Behavior
The solubility of acetanilide derivatives correlates with substituent polarity. Paracetamol’s hydroxyl group enhances water solubility (14 mg/mL) compared to phenacetin’s ethoxy group (1.2 mg/mL) and acetanilide (5.5 mg/mL) . The carbamoylethoxy group in this compound introduces an amide moiety, which may moderately increase solubility relative to phenacetin but remain lower than paracetamol due to the ethoxy chain’s hydrophobicity.
Taste and Bioactivity Implications
The hydroxyl group in paracetamol is critical for its bitter taste, a property absent in acetanilide . Pharmacologically, phenacetin’s ethoxy group historically contributed to analgesic effects but was linked to toxicity (nephropathy), leading to its withdrawal. The carbamoyl group in this compound may mitigate metabolic instability, though this requires validation.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4'-(1-Carbamoylethoxy)acetanilide, and how do structural analogs inform these protocols?
- Methodological Answer : The synthesis of acetanilide derivatives typically involves nucleophilic substitution or acylation reactions. For example, bromination of acetanilide (e.g., para-bromoacetanilide synthesis) requires controlled addition of sodium bromide and hypochlorite under acidic conditions . For this compound, introducing the carbamoylethoxy group may involve coupling reactions with ethyl chloroformate derivatives, followed by amidation. Reaction optimization should focus on temperature (60–80°C), solvent polarity (e.g., ethanol or DMF), and catalyst selection (e.g., pyridine for acid scavenging) . Purity is assessed via recrystallization (e.g., using ethanol) and melting point analysis .
Q. How do substituents influence the solubility and crystallinity of this compound compared to acetanilide analogs?
- Methodological Answer : Substituents like carbamoylethoxy groups alter solubility through hydrogen bonding and steric effects. Excess solubility (lnxE) studies for acetanilide derivatives show that polar substituents (e.g., hydroxyl or ethoxy groups) increase aqueous solubility due to enhanced hydrogen bonding . For this compound, experimental solubility can be predicted using Hansen solubility parameters or COSMO-RS simulations. Crystallinity is assessed via X-ray diffraction (XRD) and differential scanning calorimetry (DSC), with lattice energy calculations to explain polymorphism risks .
Q. What are the critical physicochemical properties (e.g., log Kow, soil mobility) of this compound, and how do they inform environmental risk assessments?
- Methodological Answer : Key properties include:
- log Kow : Estimated via fragment contribution methods (e.g., Meylan-Kowwin) to predict bioaccumulation potential. Acetanilide derivatives with log Kow < 2 (e.g., acetanilide: 1.16) exhibit low bioconcentration .
- Soil Mobility : Experimentally determined using batch sorption tests (e.g., OECD Guideline 121). Acetanilide’s Koc of 27–38 suggests high mobility in silt loam . For this compound, column leaching studies under varying pH (5–9) are recommended to assess groundwater contamination risks .
Advanced Research Questions
Q. How can LC/MS and GC-MS methodologies be optimized to detect degradation products of this compound in environmental matrices?
- Methodological Answer :
- Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges and methanol elution improves recovery rates in water samples .
- LC/MS Parameters : Use a reverse-phase C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in water/acetonitrile). Electrospray ionization (ESI+) enhances detection of polar degradation products (e.g., oxanilic acids) .
- GC-MS : Derivatize metabolites (e.g., silylation) for volatility. Monitor fragment ions (m/z) specific to the carbamoylethoxy group using selective ion monitoring (SIM) .
Q. What strategies resolve contradictions between in vitro and in vivo toxicity data for acetanilide derivatives, particularly regarding metabolite risks?
- Methodological Answer :
- Metabolite Identification : Use deuterium-labeled analogs in tandem mass spectrometry to track metabolites (e.g., acetaminophen) in plasma/urine .
- Dose-Response Modeling : Compare NOAEL (e.g., 7 mg/kg/day in rats for acetanilide) with in vitro IC50 values in hepatocytes. Adjust for interspecies differences using allometric scaling .
- Mechanistic Studies : Apply RNA-seq to identify pathways (e.g., CYP450 induction) that explain discrepancies in reprotoxic effects observed in vitro vs. in vivo .
Q. How do substituent modifications on the acetanilide core affect pharmacokinetic profiles, and what computational tools validate these effects?
- Methodological Answer :
- ADME Prediction : Use QSAR models (e.g., SwissADME) to predict bioavailability. The carbamoylethoxy group may reduce metabolic clearance by sterically hindering cytochrome P450 interactions .
- Molecular Dynamics (MD) : Simulate binding affinities to serum albumin or P-glycoprotein to assess distribution and excretion. Compare with experimental plasma protein binding assays (e.g., equilibrium dialysis) .
Q. What catalytic systems improve the regioselectivity and yield of this compound derivatives under green chemistry conditions?
- Methodological Answer :
- Catalyst Screening : Test Pd/C or Cu(I)-zeolites for cross-coupling reactions. For example, Cu(I) catalysts in ethanol-water mixtures reduce byproducts in Ullmann-type reactions .
- Solvent Optimization : Replace DMF with cyclopentyl methyl ether (CPME) to enhance reaction efficiency and reduce environmental impact .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics dynamically .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the mutagenicity vs. reprotoxicity of acetanilide derivatives?
- Methodological Answer :
- Ames Test Replication : Conduct bacterial reverse mutation assays (OECD 471) with/without metabolic activation (S9 fraction) to confirm non-mutagenicity .
- Epigenetic Profiling : Perform chromatin immunoprecipitation (ChIP-seq) to assess histone modifications in germ cells exposed to metabolites like acetaminophen .
- Meta-Analysis : Pool data from ToxCast and PubChem BioAssay to identify consensus endpoints and outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
